molecular formula C22H23ClN2O2S B2576893 N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-ethoxyphenyl)acetamide CAS No. 946250-40-4

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-ethoxyphenyl)acetamide

Cat. No. B2576893
M. Wt: 414.95
InChI Key: QFVQXUKAJKOTJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-ethoxyphenyl)acetamide” is a chemical compound with the molecular formula C22H23ClN2O2S. It has an average mass of 414.948 Da and a monoisotopic mass of 414.116882 Da .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, such as NMR and IR spectroscopy . The exact structure would depend on the specific synthesis method used.


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a molar refractivity of 115.3±0.3 cm3, and a polar surface area of 79 Å2. It has 4 H bond acceptors, 1 H bond donor, and 8 freely rotating bonds .

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Research has shown that chloroacetamide herbicides, such as acetochlor and metolachlor, undergo complex metabolic activation pathways that may lead to carcinogenic outcomes. These pathways involve the formation of DNA-reactive dialkylbenzoquinone imine, with metabolism occurring differently in rat and human liver microsomes, highlighting species-specific responses to these compounds (Coleman et al., 2000).

Synthesis of Thiazoles and Their Antimicrobial Activities

Another study explores the synthesis of thiazole derivatives and their antimicrobial properties. The study demonstrates the potential of thiazole compounds in combating microbial infections, indicating their importance in the development of new antimicrobial agents (Wardkhan et al., 2008).

Anticancer Properties of Thiazole Derivatives

Further research into thiadiazoles and thiazoles incorporating pyrazole moiety suggests potential anticancer applications. These compounds exhibited promising inhibitory effects against breast carcinoma cell lines, indicating their potential as therapeutic agents in cancer treatment (Gomha et al., 2014).

properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2S/c1-3-27-19-10-4-16(5-11-19)14-21(26)24-13-12-20-15(2)25-22(28-20)17-6-8-18(23)9-7-17/h4-11H,3,12-14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVQXUKAJKOTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-ethoxyphenyl)acetamide

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